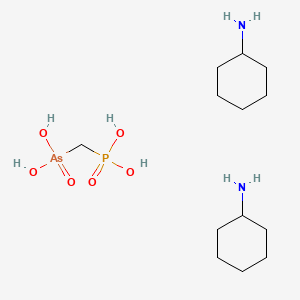
Arsonomethylphosphonic acid;cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonomethylphosphonic acid;cyclohexanamine is a compound that combines the properties of arsonomethylphosphonic acid and cyclohexanamine. Arsonomethylphosphonic acid is characterized by the presence of a phosphonic acid group, which is known for its strong binding affinity to metal ions and its stability under various conditions. Cyclohexanamine, on the other hand, is a primary amine derived from cyclohexane, known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsonomethylphosphonic acid;cyclohexanamine typically involves the reaction of arsonomethylphosphonic acid with cyclohexanamine under controlled conditions. One common method involves the use of bromotrimethylsilane followed by methanolysis to prepare phosphonic acids . The reaction conditions often require an acidic environment, such as the use of hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and solvents, such as ionic liquids, can enhance the efficiency of the reaction and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Arsonomethylphosphonic acid;cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Arsonomethylphosphonic acid;cyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions and in the synthesis of organometallic complexes.
Biology: Investigated for its potential as a biological probe due to its ability to bind to specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of pesticides, herbicides, and water-decontamination systems.
Mechanism of Action
The mechanism of action of arsonomethylphosphonic acid;cyclohexanamine involves its ability to bind to specific molecular targets, such as metal ions or enzymes. The phosphonic acid group can form strong coordination bonds with metal ions, while the amine group can interact with various biomolecules through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to arsonomethylphosphonic acid;cyclohexanamine include:
Aminomethylphosphonic acid: Known for its applications in agriculture and water treatment.
Cyclohexylamine: Used as an intermediate in organic synthesis and in the production of rubber chemicals.
Uniqueness
This compound is unique due to its combination of a phosphonic acid group and a cyclohexanamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
64918-90-7 |
|---|---|
Molecular Formula |
C13H32AsN2O6P |
Molecular Weight |
418.30 g/mol |
IUPAC Name |
arsonomethylphosphonic acid;cyclohexanamine |
InChI |
InChI=1S/2C6H13N.CH6AsO6P/c2*7-6-4-2-1-3-5-6;3-2(4,5)1-9(6,7)8/h2*6H,1-5,7H2;1H2,(H2,3,4,5)(H2,6,7,8) |
InChI Key |
UQXDPELSEFDOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(P(=O)(O)O)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


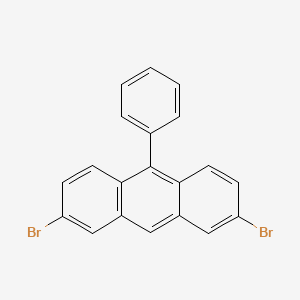
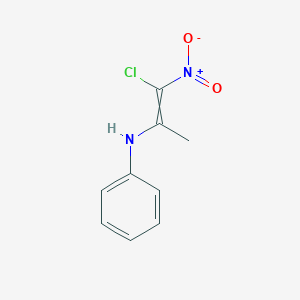
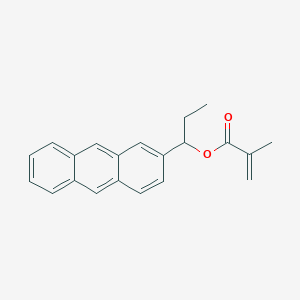
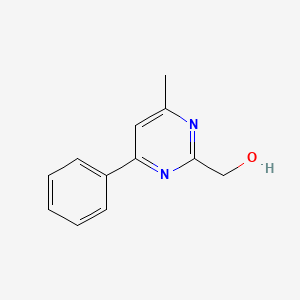
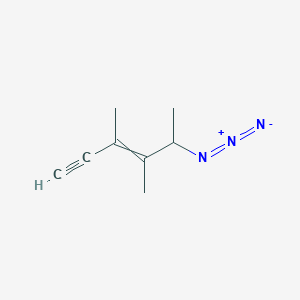
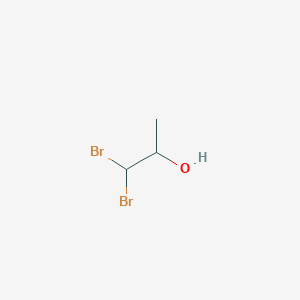
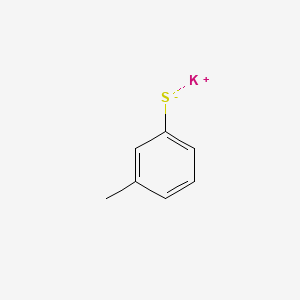
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
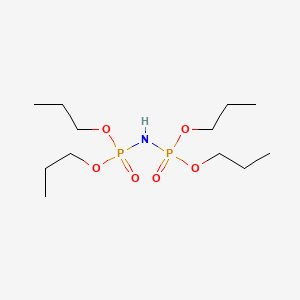

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
